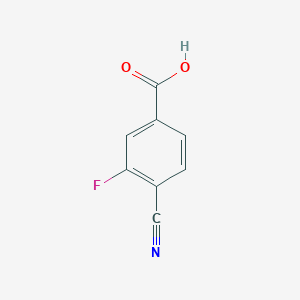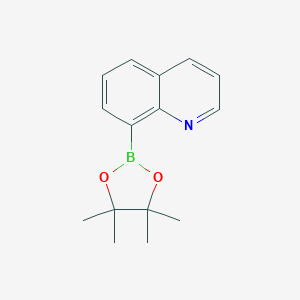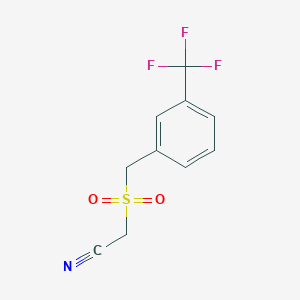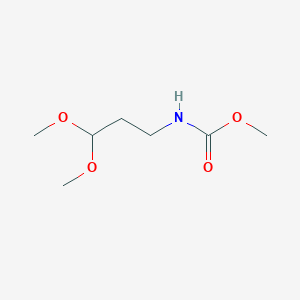
1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine and related compounds involves multiple steps, including lithiation-substitution reactions and the use of enantioenriched precursors. A notable approach is the lithiation-substitution of N-Boc-2-phenylpyrrolidine or -piperidine, optimized through synthetic experiments and in situ IR spectroscopic monitoring to control the formation of quaternary stereocenters, crucial for creating pharmaceutically relevant compounds (Sheikh et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds, such as (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, has been elucidated through crystallography, showcasing the importance of hydrogen bonding and C-H…π interactions in stabilizing the molecular conformation (Khan et al., 2013). Such interactions are critical in understanding the compound's behavior in various chemical environments.
Chemical Reactions and Properties
1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine undergoes a range of chemical reactions, including intramolecular cyclization and reactions with o-phenylenediamine, leading to the formation of novel nitrogen-containing structures (Akimova et al., 2015). These reactions underscore the compound's versatility in synthetic chemistry applications.
Physical Properties Analysis
The study of physical properties such as solubility, melting point, and crystalline structure provides insights into the material's behavior under different conditions. For example, the molecular and crystal structures of related piperidine derivatives reveal their conformational flexibility and the influence of hydrogen bonds on molecule packing in crystals (Kuleshova & Khrustalev, 2000).
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Binge-Eating and Anxiety Reduction : Research has shown that derivatives of piperidine, such as 1-Boc-piperidine-4-carboxaldehyde, can decrease binge-eating behavior and exhibit an anxiolytic effect in animal models. This suggests potential applications in the treatment of disorders characterized by binge eating and anxiety (Guzmán-Rodríguez et al., 2021).
Organic Chemistry Applications
Synthesis of Pharmaceutically Relevant Compounds : The lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine has been developed as a method to control the formation of quaternary stereocenters, which are significant in the synthesis of 2-substituted 2-phenylpyrrolidines and -piperidines. This approach is critical in developing compounds with potential pharmaceutical applications (Sheikh et al., 2012).
Enantioselective Synthesis Techniques : Methods involving intramolecular cyclization and reaction with o-phenylenediamine have been explored for synthesizing nitrogen-containing 1,5-diketones based on N-Boc-piperidin-4-one. These techniques offer pathways to create aza derivatives and hydrobenzimidazo[2,1-e]acridine structures, showcasing the compound's versatility in synthesizing complex organic molecules (Akimova et al., 2015).
Materials Science Applications
Fluorescent Chromoionophores : Piperidine functionalized boron–dipyrromethene (BODIPY) derivatives have been developed as pH indicators with fluorescence enhancement capabilities upon deprotonation. These compounds have applications in creating fluorescence turn-on cation selective optodes, indicating potential for detecting specific metal ions with high sensitivity and selectivity (Li et al., 2016).
Wirkmechanismus
Target of Action
1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine is a type of boronic ester, which are highly valuable building blocks in organic synthesis . They are particularly considered for the design of new drugs and drug delivery devices, especially as boron-carriers suitable for neutron capture therapy .
Mode of Action
The compound undergoes a process known as protodeboronation, which is a radical approach . This process involves the removal of a boron group from the molecule, which is then paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The biochemical pathways involved in the action of this compound are related to the transformations that boronic esters can undergo. These transformations include oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations . The protodeboronation of this compound was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
Pharmacokinetics
The pharmacokinetics of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine are influenced by its susceptibility to hydrolysis . The kinetics of this process are dependent on the substituents in the aromatic ring . Therefore, the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would be influenced by these factors.
Result of Action
The result of the compound’s action is the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . This transformation allows the compound to be used in various organic synthesis applications, including the synthesis of d-®-coniceine and indolizidine 209B .
Action Environment
The action of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine is influenced by environmental factors such as pH. The rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, these environmental factors can influence the compound’s action, efficacy, and stability .
Eigenschaften
IUPAC Name |
tert-butyl 4-[2-(hydroxymethyl)anilino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-10-8-14(9-11-19)18-15-7-5-4-6-13(15)12-20/h4-7,14,18,20H,8-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEZFXKKAYQZOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444855 |
Source


|
| Record name | tert-Butyl 4-[2-(hydroxymethyl)anilino]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
162045-29-6 |
Source


|
| Record name | 1,1-Dimethylethyl 4-[[2-(hydroxymethyl)phenyl]amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162045-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-[2-(hydroxymethyl)anilino]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6H-Pentaleno[1,6a-b]furan-6-one,2-ethoxyoctahydro-(9CI)](/img/structure/B62497.png)
![4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine](/img/structure/B62498.png)
![Tert-butyl N-[(2S)-2-cyanopent-4-en-2-yl]carbamate](/img/structure/B62500.png)





![2-Amino-4-[2-chloro-5-(trifluoromethyl)phenylamino]-1,3,5-triazine](/img/structure/B62517.png)



![[1(S)-Methyl-2(S),3-epoxypropyl]-carbamic acid tert-butyl ester](/img/structure/B62528.png)